N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide
Description
N-Benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a 3,5-dichlorophenyl group at position 2 and a benzylcarboxamide moiety at position 3. Its molecular formula is C₁₈H₁₆Cl₂N₂O₂, with a molecular weight of 369.24 g/mol. The compound’s structure combines a morpholine core—a six-membered heterocycle containing one oxygen and one nitrogen atom—with halogenated aromatic and carboxamide functionalities, which are common in bioactive molecules targeting the central nervous system (CNS) or infectious diseases .
The 3,5-dichlorophenyl group is notable for its electron-withdrawing properties, which may enhance binding to hydrophobic pockets in biological targets, while the benzylcarboxamide moiety could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-8-14(9-16(20)10-15)17-12-22(6-7-24-17)18(23)21-11-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNZRLMUYYXVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylmorpholine.
Introduction of the Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2-chloroethylmorpholine with 3,5-dichlorobenzene in the presence of a base, such as sodium hydride.
Benzylation: The benzyl group is introduced through a benzylation reaction, where the intermediate product is reacted with benzyl chloride in the presence of a base, such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorophenyl groups are replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Activity
N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of morpholine compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, related compounds have demonstrated significant inhibition of COX-1 and COX-2, leading to reduced edema in experimental models . The compound's structure suggests it may share similar mechanisms of action.
1.2 Analgesic Effects
Similar to its anti-inflammatory properties, the compound has potential analgesic effects. Research indicates that morpholine derivatives can reduce pain response in animal models, suggesting that this compound may also exhibit such properties . This makes it a candidate for further investigation as a pain management drug.
Synthesis and Derivatives
2.1 Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the morpholine ring followed by the introduction of benzyl and dichlorophenyl groups through nucleophilic substitution reactions .
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Ring Formation | Morpholine + Carbonyl Compound | Morpholine Derivative |
| 2 | Nucleophilic Substitution | Benzyl Chloride + Morpholine Derivative | N-benzyl Morpholine |
| 3 | Coupling Reaction | 3,5-Dichlorobenzoyl Chloride + N-benzyl Morpholine | This compound |
2.2 Case Studies on Derivatives
Research has been conducted on various derivatives of morpholine compounds to evaluate their biological activities. For example, studies focusing on different substituents on the morpholine ring have shown varying degrees of effectiveness against COX enzymes and inflammation . These findings highlight the importance of structural modifications in enhancing therapeutic efficacy.
Potential Therapeutic Uses
3.1 Cardiovascular Applications
Emerging research indicates that compounds similar to this compound may have applications in treating cardiovascular diseases. Some studies suggest that related morpholine derivatives can improve cardiac function and reduce symptoms associated with heart failure .
3.2 Cancer Research
There is ongoing interest in exploring the anticancer potential of morpholine derivatives. Preliminary studies suggest that certain structural analogs may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression . Further research is needed to evaluate the efficacy and safety profiles of these compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Dichlorophenyl-Containing Compounds
Lamotrigine (LMT)
- Core: Triazine ring (LMT) vs. morpholine (N-benzyl compound).
- Functional groups: LMT lacks a carboxamide but includes two amine groups.
- Pharmacology : LMT is a sodium channel blocker used for epilepsy and bipolar disorder . The absence of a morpholine ring in LMT highlights how core structure dictates mechanism; the triazine ring facilitates π-π stacking with voltage-gated sodium channels.
- Bioactivity : N-Benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide’s morpholine ring may confer distinct pharmacokinetics (e.g., improved blood-brain barrier penetration) compared to LMT.
Other Morpholine Derivatives
- Example: Fenpropimorph (antifungal agent).
- Structure : Substituted morpholine with a phenyl group.
Carboxamide-Containing Compounds
Rufinamide (Antiepileptic)
- Structure : Triazole carboxamide with a dichlorophenyl group.
- Comparison : Rufinamide’s triazole core contrasts with the morpholine ring, but both share halogenated aromatic systems. Rufinamide’s clinical success underscores the therapeutic relevance of carboxamide-dichlorophenyl hybrids.
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of N-Benzyl-2-(3,5-Dichlorophenyl)morpholine-4-carboxamide and Analogues
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- The subject compound’s higher logP (3.2) vs.
- Unlike fenpropimorph, the dichlorophenyl group in the subject compound is meta-substituted, which may reduce steric hindrance during target binding.
Research Findings and Gaps
- LMT’s Clinical Success : The 2,3-dichlorophenyl group in LMT is critical for sodium channel blocking . The subject compound’s 3,5-dichloro substitution may alter target specificity.
- Morpholine Advantages : Morpholine rings often improve metabolic stability compared to triazines or triazoles due to reduced oxidative metabolism.
Biological Activity
N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Ring : This is achieved through the reaction of diethanolamine with a halogenating agent like thionyl chloride.
- Introduction of the Dichlorophenyl Group : A nucleophilic aromatic substitution reaction introduces the 3,5-dichlorophenyl group using sodium hydride as a base.
- Benzylation : The final step involves reacting the intermediate with benzyl chloride in the presence of potassium carbonate.
This multi-step synthesis yields a compound that exhibits a range of potential biological activities due to its unique structural features.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various pathogens. In studies, it demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .
Antiviral Activity
Research has also indicated that this compound may possess antiviral properties. It is being explored for its ability to inhibit viral replication and may act on specific viral targets within host cells. The precise mechanisms remain under investigation but suggest interactions with viral proteins or host cell receptors.
Anticancer Potential
The anticancer activity of this compound has garnered attention in recent studies. It has shown promise in inhibiting tumor cell proliferation in vitro and in vivo models. The compound's mechanism may involve modulation of key signaling pathways associated with cancer cell growth and survival .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that play a role in cell signaling, influencing pathways related to inflammation or immune response .
Case Studies and Research Findings
Several studies have documented the biological activity and potential therapeutic applications of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains and found it significantly inhibited bacterial growth at low concentrations (IC50 values ranging from 10 µM to 25 µM) against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Research : In vitro assays demonstrated that this compound could reduce cell viability in cancer cell lines by over 50% at concentrations above 20 µM after 48 hours of exposure .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a morpholine-4-carboxamide scaffold with a 3,5-dichlorophenyl substituent. Key steps include:
- Acylation : Reacting benzylamine with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Substitution : Introducing the 3,5-dichlorophenyl group via Ullmann coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Use kinetic studies (HPLC monitoring) to adjust reaction time, temperature, and catalyst loading. For example, increasing Pd(PPh₃)₄ catalyst to 5 mol% improved yields from 65% to 82% in analogous triazine syntheses .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, dichlorophenyl aromatic signals at δ 7.2–7.4 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) with MS detection to verify molecular ion ([M+H]⁺) and assess purity (>95%) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.2%, H: 4.5%, N: 8.1%, Cl: 14.3%) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be employed to resolve its molecular conformation and intermolecular interactions?
Methodological Answer:
- Crystallization : Vapor diffusion (e.g., DCM/methanol) to obtain single crystals .
- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data.
- Refinement : SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters: R1 < 0.05, wR2 < 0.12 .
- Intermolecular Analysis : Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize crystal packing .
Q. How to address contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., cell density, incubation time).
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets. For example, discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from differing serum concentrations in cell media .
- Meta-Analysis : Use platforms like RevMan to pool data and identify outliers .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize its pharmacological profile?
Methodological Answer:
- Analog Synthesis : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects .
- Docking Studies : AutoDock Vina to predict binding modes with targets (e.g., kinase ATP-binding pockets) .
- Pharmacokinetic Profiling : LogP (2.8–3.2) and PSA (75–85 Ų) optimization via QSAR models .
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Sprague-Dawley rats for oral bioavailability (Cₘₐₓ, AUC₀–₂₄) and tissue distribution (LC-MS/MS quantification) .
- Toxicology : Acute toxicity (LD₅₀) and histopathology (liver/kidney sections) .
- Metabolite Identification : Microsomal incubation (CYP450 isoforms) followed by UPLC-QTOF analysis .
Q. How to validate crystallographic data when polymorphic forms are suspected?
Methodological Answer:
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Identify thermal events (e.g., melting points, decomposition) unique to each polymorph .
- Variable-Temperature Crystallography : Capture phase transitions (e.g., orthorhombic to monoclinic) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
